S-Pyridin-2-yl 19-hydroxynonadecanethioate
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Overview
Description
S-Pyridin-2-yl 19-hydroxynonadecanethioate is a chemical compound known for its unique structure and potential applications in various fields. It is an ester derivative of nonadecanethioic acid and pyridine, characterized by the presence of a hydroxyl group on the 19th carbon of the nonadecanethioate chain and a pyridinyl group attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 19-hydroxynonadecanethioate typically involves the esterification of nonadecanethioic acid with 2-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
S-Pyridin-2-yl 19-hydroxynonadecanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
S-Pyridin-2-yl 19-hydroxynonadecanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 19-hydroxynonadecanethioate involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
Nonadecanethioic acid: A long-chain fatty acid with a thiol group.
2-Pyridinol: A hydroxyl derivative of pyridine.
Uniqueness
S-Pyridin-2-yl 19-hydroxynonadecanethioate is unique due to its combination of a long-chain fatty acid ester and a pyridinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61888-31-1 |
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Molecular Formula |
C24H41NO2S |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
S-pyridin-2-yl 19-hydroxynonadecanethioate |
InChI |
InChI=1S/C24H41NO2S/c26-22-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20-24(27)28-23-19-16-17-21-25-23/h16-17,19,21,26H,1-15,18,20,22H2 |
InChI Key |
YVYZOUDLPQNJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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